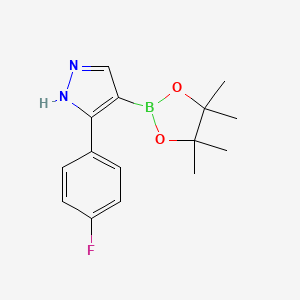
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butyl group and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The dioxaborolane moiety can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Applications De Recherche Scientifique
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its role in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boron-containing compound used in cross-coupling reactions.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Another compound featuring both tert-butyl and dioxaborolane groups.
Uniqueness
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is unique due to the combination of its pyrazole ring, tert-butyl group, and dioxaborolane moiety. This combination imparts specific reactivity and stability, making it valuable in various synthetic applications .
Propriétés
IUPAC Name |
5-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-11(2,3)10-9(8-15-16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHXYQAQJDVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol](/img/structure/B7953962.png)



![2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B7953990.png)
![Ethyl 2,4-dioxo-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B7953991.png)



![1-[7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B7954024.png)
![N-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7954026.png)


![4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid](/img/structure/B7954043.png)
